molecular formula C18H10F5N5O3 B10899042 2-[4,6-dioxo-5-(2,3,5,6-tetrafluorophenyl)-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide

2-[4,6-dioxo-5-(2,3,5,6-tetrafluorophenyl)-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B10899042
M. Wt: 439.3 g/mol
InChI Key: BODXOKUFFXGOPP-UHFFFAOYSA-N
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Description

2-[4,6-dioxo-5-(2,3,5,6-tetrafluorophenyl)-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a triazole ring

Preparation Methods

The synthesis of 2-[4,6-dioxo-5-(2,3,5,6-tetrafluorophenyl)-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide involves several steps. The starting materials typically include 2,3,5,6-tetrafluorophenyl derivatives and appropriate triazole precursors. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, often utilizing advanced techniques such as continuous flow chemistry.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4,6-dioxo-5-(2,3,5,6-tetrafluorophenyl)-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the structure enhance its binding affinity and selectivity towards these targets. The triazole ring plays a crucial role in stabilizing the compound’s conformation, allowing it to effectively interact with biological molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[4,6-dioxo-5-(2,3,5,6-tetrafluorophenyl)-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide stands out due to its high fluorine content and unique triazole structure. Similar compounds include:

    2,3,5,6-tetrafluorophenyl derivatives: These compounds share the tetrafluorophenyl group but differ in other structural aspects.

    Triazole-based compounds: These compounds contain the triazole ring but may lack the specific fluorine substitutions. The uniqueness of this compound lies in its combination of fluorine atoms and triazole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H10F5N5O3

Molecular Weight

439.3 g/mol

IUPAC Name

2-[4,6-dioxo-5-(2,3,5,6-tetrafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C18H10F5N5O3/c19-7-2-1-3-8(4-7)24-11(29)6-27-16-14(25-26-27)17(30)28(18(16)31)15-12(22)9(20)5-10(21)13(15)23/h1-5,14,16H,6H2,(H,24,29)

InChI Key

BODXOKUFFXGOPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CN2C3C(C(=O)N(C3=O)C4=C(C(=CC(=C4F)F)F)F)N=N2

Origin of Product

United States

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